3-Phenylpropanal

Description

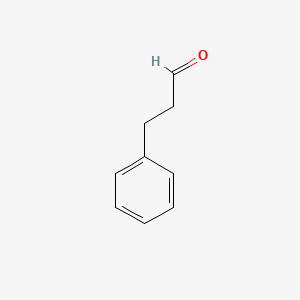

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-phenylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCZTXZTJXYWCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047610 | |

| Record name | 3-Phenylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light yellow liquid; [Acros Organics MSDS], Solid, Colourless to slightly yellow liquid, strong pungent floral odour of hyacinth | |

| Record name | 3-Phenylpropionaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21015 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Phenylpropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Phenylpropionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/689/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

97.00 to 98.00 °C. @ 12.00 mm Hg | |

| Record name | 3-Phenylpropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | 3-Phenylpropionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/689/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.008-1.018 | |

| Record name | 3-Phenylpropionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/689/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-53-0, 1335-10-0 | |

| Record name | Benzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylpropanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpropanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanal, phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-phenylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLPROPIONALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP1E86N30T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Phenylpropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47 °C | |

| Record name | 3-Phenylpropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylpropanal: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpropanal, also known as hydrocinnamaldehyde, is an aromatic aldehyde with significant applications in the fragrance, flavor, and pharmaceutical industries. Its unique structural features and chemical reactivity make it a valuable building block for the synthesis of a wide range of organic compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and key reactions of this compound. Detailed experimental protocols for its synthesis, purification, and characteristic chemical transformations are presented to aid researchers in their practical applications. Furthermore, its role as a precursor in the development of therapeutic agents is highlighted, offering insights for professionals in drug discovery and development.

Chemical Properties and Structure

This compound is a colorless to pale yellow liquid at room temperature, characterized by a distinct floral, hyacinth-like aroma. Its chemical structure consists of a benzene (B151609) ring attached to a propanal moiety.

Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Hydrocinnamaldehyde, 3-Phenylpropionaldehyde, Benzenepropanal |

| CAS Number | 104-53-0 |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

| InChI Key | YGCZTXZTJXYWCO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCC=O |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Boiling Point | 222 °C | |

| 97-98 °C at 12 mmHg | ||

| Melting Point | -42 °C | |

| Density | 1.019 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.5200 to 1.5300 | |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils. | |

| Vapor Pressure | 15 hPa at 98 °C | |

| Flash Point | 95 °C (closed cup) |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | t | 1H | Aldehydic proton (-CHO) |

| ~7.3-7.1 | m | 5H | Aromatic protons (C₆H₅) |

| ~2.9 | t | 2H | Methylene protons adjacent to the phenyl group (-CH₂-Ph) |

| ~2.8 | t | 2H | Methylene protons adjacent to the carbonyl group (-CH₂-CHO) |

¹³C NMR Spectroscopy

Predicted ¹³C NMR spectral data for this compound provides insight into its carbon framework.

| Chemical Shift (ppm) | Assignment |

| ~202 | Carbonyl carbon (C=O) |

| ~141 | Aromatic carbon attached to the propyl chain (ipso-C) |

| ~128.5 | Aromatic carbons (ortho- and meta-C) |

| ~126 | Aromatic carbon (para-C) |

| ~45 | Methylene carbon adjacent to the carbonyl group (-CH₂-CHO) |

| ~30 | Methylene carbon adjacent to the phenyl group (-CH₂-Ph) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3020-3080 | Aromatic C-H stretch |

| ~2920-2820 | Aliphatic C-H stretch |

| ~2720 | Aldehydic C-H stretch (Fermi resonance) |

| ~1725 | C=O stretch (aldehyde) |

| ~1600, 1495, 1450 | Aromatic C=C stretch |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and key chemical transformations of this compound.

Synthesis of this compound via Hydrogenation of Cinnamaldehyde (B126680)

This compound can be synthesized by the selective hydrogenation of the carbon-carbon double bond of cinnamaldehyde.

Materials:

-

Cinnamaldehyde

-

Palladium-on-carbon catalyst (Pd/C, 5%)

-

Hydrogen gas (H₂)

-

Ethanol (solvent)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve cinnamaldehyde in ethanol.

-

Add the Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

An In-depth Technical Guide to 3-Phenylpropanal and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Phenylpropanal, a significant aldehyde in organic synthesis and various industrial applications. It details its chemical identity, physical properties, and provides a foundational understanding for its use in experimental settings.

Chemical Identity and Synonyms

This compound is an organic compound with the chemical formula C9H10O.[1] Its structure consists of a benzene (B151609) ring substituted with a 3-oxopropyl group.[2] The preferred IUPAC name for this compound is this compound.[1] It is widely known by its common synonym, hydrocinnamaldehyde.[1][3] This compound is a key intermediate in many mechanistic studies and a common substrate in organic synthesis.[1]

A comprehensive list of synonyms and identifiers is provided in the table below to aid in literature searches and material sourcing.

| Table 1: Synonyms and Identifiers for this compound | |

| Preferred IUPAC Name | This compound[1] |

| Common Synonyms | Hydrocinnamaldehyde[1][3], 3-Phenylpropionaldehyde[2][3], Benzenepropanal[2], Hydrocinnamic aldehyde[2], Dihydrocinnamaldehyde[2][4], Benzylacetaldehyde[2][5], β-Phenylpropionaldehyde[1][4], Phenylpropyl aldehyde[2][6] |

| CAS Number | 104-53-0[1][3] |

| Molecular Formula | C9H10O[7][8] |

| InChI Key | YGCZTXZTJXYWCO-UHFFFAOYSA-N[8] |

| FEMA Number | 2887[6][9] |

Physicochemical Properties

This compound is a colorless to light yellow liquid.[2] It is characterized by a strong, floral, and slightly balsamic odor, often compared to hyacinth.[6] The compound is soluble in oils but insoluble in water.[2] Key quantitative data regarding its physical and chemical properties are summarized in the table below for easy reference and comparison.

| Table 2: Quantitative Physicochemical Data for this compound | |

| Molecular Weight | 134.18 g/mol [3] |

| Density | 1.01 g/cm³ at 20 °C[10] |

| Boiling Point | 222 °C at 760 mmHg[7][10] |

| Melting Point | -42 °C[7][10] |

| Flash Point | 95 °C (closed cup)[7][10] |

| Vapor Pressure | 15 hPa at 98 °C[10] |

| LogP | 2.04[7] |

Synthesis and Reactions

3.1. Synthesis

A primary method for the synthesis of this compound is the selective hydrogenation of cinnamaldehyde (B126680).[1] This process involves the reduction of the carbon-carbon double bond in the side chain of cinnamaldehyde while preserving the aldehyde functional group.

3.2. Experimental Protocol: Selective Hydrogenation of Cinnamaldehyde

While specific catalyst systems and reaction conditions can vary, a general approach involves the use of a supported metal catalyst.

-

Materials: Cinnamaldehyde, hydrogen gas, a suitable solvent (e.g., ethanol, ethyl acetate), and a hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Au-Pd/TiO2).

-

Procedure:

-

The cinnamaldehyde is dissolved in the chosen solvent in a high-pressure reactor.

-

The catalyst is added to the solution.

-

The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas.

-

The reaction mixture is stirred at a controlled temperature and pressure until the stoichiometric amount of hydrogen has been consumed.

-

Upon completion, the reactor is cooled, and the pressure is released.

-

The catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

Purification can be achieved through distillation under reduced pressure.

-

3.3. Key Reactions

This compound is a versatile reagent in organic synthesis. It undergoes typical aldehyde reactions and can be used as a precursor for various molecules.

-

Oxidation: Can be oxidized to form hydrocinnamic acid.

-

Reduction: Can be reduced to form 3-phenylpropan-1-ol.

-

Henry Reaction: Reacts with nitromethane (B149229) to form nitroaldols.

-

Cyanosilylation: Can undergo catalytic asymmetric cyanosilylation.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationship between this compound and its parent compound, as well as a simplified experimental workflow for its synthesis.

Caption: Synthesis of this compound from Cinnamaldehyde.

Caption: Simplified workflow for the synthesis and purification of this compound.

References

- 1. Hydrocinnamaldehyde - Wikipedia [en.wikipedia.org]

- 2. Benzenepropanal | C9H10O | CID 7707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Benzenepropanal [webbook.nist.gov]

- 5. Showing Compound this compound (FDB011835) - FooDB [foodb.ca]

- 6. 3-phenyl propionaldehyde, 104-53-0 [thegoodscentscompany.com]

- 7. This compound | CAS#:104-53-0 | Chemsrc [chemsrc.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. 3-Phenylpropionaldehyde CAS 104-53-0 | 804542 [merckmillipore.com]

The Natural Occurrence of 3-Phenylpropanal in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropanal, also known as hydrocinnamaldehyde, is a naturally occurring aromatic aldehyde found in a variety of plant species. It is a key contributor to the characteristic scent of many flowers and essential oils, playing a significant role in plant-pollinator interactions and defense mechanisms. As a phenylpropanoid, its biosynthesis is intricately linked to the shikimate pathway, a vital route for the production of aromatic compounds in plants. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathway, and detailed methodologies for its extraction and quantification, tailored for professionals in research and drug development.

Natural Occurrence and Quantitative Data

This compound has been identified in various plant tissues, including flowers, leaves, and bark. Its concentration can vary significantly depending on the plant species, developmental stage, and environmental conditions. While its presence is widely reported, quantitative data remains somewhat limited in the scientific literature. The following table summarizes the available quantitative data and reported occurrences of this compound in the plant kingdom.

| Plant Species | Family | Plant Part | Concentration | Reference(s) |

| Cinnamomum tamala | Lauraceae | Leaves (Essential Oil) | 1.3 - 2.5% | |

| Hyacinthus orientalis | Asparagaceae | Flowers | Presence of 3-phenylpropan-1-ol at 18 ppm suggests this compound as a precursor. | |

| Cinnamomum sieboldii | Lauraceae | Not Specified | Reported Presence | [1] |

| Syzygium jambos | Myrtaceae | Not Specified | Reported Presence | [1] |

| Cinnamomum verum | Lauraceae | Not Specified | Reported Presence | [1] |

| Narcissus poeticus | Amaryllidaceae | Flowers | Presence of related phenylpropanoids identified. | |

| Rosa damascena | Rosaceae | Flowers (Essential Oil) | Phenylpropanoids are major constituents, though this compound is not always a major component. | [2] |

| Syringa vulgaris | Oleaceae | Flowers | Aromatic aldehydes are key scent components. | [3][4][5][6] |

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. The pathway involves a series of enzymatic reactions to produce a variety of aromatic compounds.

The key steps leading to the formation of this compound are:

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.

-

Activation to Coenzyme A Thioester: trans-Cinnamic acid is then activated by 4-Coumarate:CoA Ligase (4CL) to form cinnamoyl-CoA.

-

Reduction to Cinnamaldehyde: Cinnamoyl-CoA Reductase (CCR) catalyzes the reduction of cinnamoyl-CoA to cinnamaldehyde.

-

Reduction to this compound: The final step involves the reduction of the carbon-carbon double bond of cinnamaldehyde. This reaction is catalyzed by a NAD(P)H-dependent reductase . While the specific enzyme can vary between plant species, Cinnamyl Alcohol Dehydrogenase (CAD) , known for its role in lignin (B12514952) biosynthesis, has been shown to exhibit broad substrate specificity and can catalyze the reduction of cinnamaldehydes.

The following diagram illustrates the biosynthetic pathway from L-phenylalanine to this compound.

Experimental Protocols

Extraction of this compound from Plant Material (Composite Protocol)

This protocol provides a general framework for the solvent extraction of this compound from fresh or dried plant material. Optimization may be required depending on the specific plant matrix.

Materials:

-

Fresh or dried plant material (e.g., leaves, flowers)

-

Liquid nitrogen

-

Mortar and pestle or grinder

-

Solvent: Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297)

-

Anhydrous sodium sulfate (B86663)

-

Glass vials with PTFE-lined caps (B75204)

-

Rotary evaporator

-

Filter paper or syringe filters (0.45 µm)

Procedure:

-

Sample Preparation:

-

For fresh tissue, freeze the plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

For dried tissue, grind the material to a fine powder using a grinder.

-

-

Extraction:

-

Weigh approximately 5 g of the powdered plant material into a glass flask.

-

Add 50 mL of dichloromethane or ethyl acetate to the flask.

-

Macerate the mixture by stirring or shaking at room temperature for 24 hours. Alternatively, for faster extraction, use ultrasonication for 30 minutes.

-

-

Filtration and Drying:

-

Filter the extract through filter paper to remove solid plant debris.

-

Dry the filtrate by passing it through a column containing anhydrous sodium sulfate to remove any residual water.

-

-

Concentration:

-

Concentrate the dried extract to a volume of approximately 1 mL using a rotary evaporator at a temperature below 40°C to minimize the loss of volatile compounds.

-

-

Storage:

-

Transfer the concentrated extract to a glass vial, seal with a PTFE-lined cap, and store at -20°C until GC-MS analysis.

-

The following diagram outlines the workflow for the solvent extraction of this compound.

Headspace Solid-Phase Microextraction (HS-SPME) of Volatiles from Flowers (Composite Protocol)

This non-destructive method is suitable for the analysis of volatile compounds, including this compound, from living or freshly picked flowers.

Materials:

-

Fresh flowers

-

Headspace vials (e.g., 20 mL) with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heating block or water bath

-

GC-MS system with an SPME-compatible injection port

Procedure:

-

Sample Preparation:

-

Place a single fresh flower or a known weight of petals into a headspace vial.

-

Seal the vial immediately with the screw cap.

-

-

Equilibration:

-

Incubate the vial at a controlled temperature (e.g., 30-40°C) for a specific period (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

-

Extraction:

-

Expose the SPME fiber to the headspace of the vial by piercing the septum.

-

Keep the fiber in the headspace for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

-

-

Desorption and Analysis:

-

Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.

-

Desorb the analytes from the fiber onto the GC column by exposing the fiber in the injector for a specific time (e.g., 2-5 minutes) at a high temperature (e.g., 250°C).

-

Start the GC-MS analysis.

-

The following diagram illustrates the HS-SPME workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 5°C/min to 250°C

-

Hold at 250°C for 5 minutes

-

-

Injection Mode: Splitless (for SPME) or Split (e.g., 20:1 for liquid injection)

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Quantification:

-

For quantitative analysis, a calibration curve should be prepared using authentic standards of this compound.

-

An internal standard (e.g., a compound not naturally present in the sample, such as an odd-chain n-alkane) should be added to both the samples and the calibration standards to correct for variations in injection volume and instrument response.

Signaling Pathways and Logical Relationships

While this compound itself is not a primary signaling molecule in major plant pathways, its biosynthesis is tightly regulated as part of the broader phenylpropanoid pathway. This pathway is induced by various developmental cues and environmental stresses, including pathogen attack, UV radiation, and wounding. The upregulation of the phenylpropanoid pathway leads to the production of a diverse array of secondary metabolites, including lignin, flavonoids, and volatile compounds like this compound, which contribute to the plant's defense and survival.

The following diagram depicts the logical relationship between environmental stimuli and the production of this compound.

Conclusion

This compound is a significant volatile compound in the plant kingdom, contributing to the aroma of numerous species and playing a role in their interaction with the environment. Its biosynthesis via the phenylpropanoid pathway is a well-established process, originating from L-phenylalanine. This guide provides a foundational understanding of its natural occurrence, biosynthesis, and the analytical methodologies required for its study. The provided protocols for extraction and analysis, along with the illustrative diagrams, offer a practical resource for researchers and professionals in the fields of natural product chemistry, plant science, and drug development. Further quantitative studies across a broader range of plant species are warranted to fully elucidate the distribution and ecological significance of this important aromatic aldehyde.

References

- 1. GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nuft.edu.ua [nuft.edu.ua]

- 3. Chemical Profile, Cytotoxic Activity and Oxidative Stress Reduction of Different Syringa vulgaris L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

Spectroscopic Data of 3-Phenylpropanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Phenylpropanal (also known as hydrocinnamaldehyde), a significant aromatic aldehyde. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and industrial settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and logical workflow diagrams.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.81 | Triplet (t) | 1.4 | H-1 (Aldehyde) |

| 7.35 - 7.15 | Multiplet (m) | - | H-5, H-6, H-7, H-8, H-9 (Aromatic) |

| 2.95 | Triplet (t) | 7.8 | H-3 |

| 2.78 | Triplet (t) | 7.8 | H-2 |

Solvent: CDCl₃, Frequency: 90 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 201.46 | C-1 (Carbonyl) |

| 140.37 | C-4 (Aromatic C-ipso) |

| 128.56 | C-6, C-8 (Aromatic CH) |

| 128.27 | C-5, C-9 (Aromatic CH) |

| 126.26 | C-7 (Aromatic CH) |

| 45.15 | C-2 |

| 28.06 | C-3 |

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3029 | Medium | Aromatic C-H Stretch |

| 2925, 2820 | Medium | Aliphatic C-H Stretch |

| 2727 | Medium | Aldehydic C-H Stretch |

| 1724 | Strong | C=O Carbonyl Stretch |

| 1603, 1496, 1454 | Medium to Weak | Aromatic C=C Bending |

Sample Preparation: Neat (thin film)

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 134 | 25 | [M]⁺ (Molecular Ion) |

| 105 | 30 | [C₈H₉]⁺ |

| 92 | 75 | [C₇H₈]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 15 | [C₆H₅]⁺ |

| 65 | 20 | [C₅H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. These may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR

-

Sample Preparation: Weigh approximately 10-20 mg of high-purity this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solvent should contain tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

Acquisition Parameters (¹H NMR):

-

Set the spectral width to approximately 12 ppm.

-

Use a standard 30° or 45° pulse angle.

-

Set the acquisition time to 2-4 seconds.

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

Acquisition Parameters (¹³C NMR):

-

Set the spectral width to approximately 220 ppm.

-

Use a standard proton-decoupled pulse sequence.

-

Set the acquisition time to 1-2 seconds.

-

Employ a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one or two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

-

-

Instrumentation:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl polysiloxane).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

-

-

Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system. The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the TIC.

-

Analyze the corresponding mass spectrum and compare it to a library database (e.g., NIST) for confirmation.

-

Identify the molecular ion and major fragment ions.

-

Visualizations

Spectroscopic Analysis Workflow

Caption: General Workflow for Spectroscopic Analysis of this compound

Mass Spectrometry Fragmentation Pathway

Caption: Proposed Electron Ionization Fragmentation Pathway of this compound

References

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with natural products and their derivatives continuing to be a fertile ground for discovery. Among these, 3-phenylpropanal derivatives and related aromatic aldehydes represent a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into these compounds, with a focus on their potential in drug development. While specific data on a wide range of this compound derivatives remains an area of active investigation, this paper will draw upon closely related analogues, such as cinnamaldehyde (B126680) derivatives, to illustrate the therapeutic promise of this chemical scaffold.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its substituted analogues can be achieved through various established and modern organic chemistry methodologies. The choice of synthetic route often depends on the desired substitution pattern on the aromatic ring and the availability of starting materials.

1. Hydrogenation of Cinnamaldehydes:

A common and efficient method for the preparation of this compound is the selective hydrogenation of the α,β-unsaturated double bond of the corresponding cinnamaldehyde.[1][2] This reaction is typically carried out using a palladium-based catalyst.

2. Oxidation of 3-Phenylpropanol Derivatives:

Substituted 3-phenylpropanals can be synthesized by the oxidation of the corresponding 3-phenylpropan-1-ols.[3] This can be achieved through catalytic dehydrogenation using catalysts like Raney nickel or copper chromite.[3]

3. Multi-component Reactions:

More complex derivatives can be synthesized using multi-component reactions. For instance, this compound can react with isorhodanine and maleimides in the presence of a catalyst to form novel thiopyrano[2,3-d]thiazoles.[4]

General Methods for Aromatic Aldehyde Synthesis:

Several classical methods are employed for the synthesis of aromatic aldehydes, which can be adapted for the preparation of precursors to this compound derivatives:

-

Etard Reaction: Oxidation of a methyl group on an aromatic ring using chromyl chloride.

-

Gattermann-Koch Reaction: Formylation of aromatic compounds using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst.

-

Friedel-Crafts Acylation: Introduction of an acyl group onto an aromatic ring, which can then be reduced to an aldehyde.

Biological Activities and Quantitative Data

Aromatic aldehydes, including derivatives of this compound and cinnamaldehyde, have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The following tables summarize quantitative data for cinnamaldehyde and its derivatives, which serve as valuable proxies for understanding the potential of this compound analogues.

Table 1: Antimicrobial Activity of Cinnamaldehyde Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Cinnamaldehyde | Escherichia coli | 780 | [5] |

| 4-Bromocinnamaldehyde | Vibrio parahaemolyticus | 50 | [6] |

| 4-Chlorocinnamaldehyde | Vibrio parahaemolyticus | 50 | [6] |

| 4-Nitrocinnamaldehyde | Vibrio parahaemolyticus | 50 | [6] |

| Cinnamaldehyde Analog 4 | Acinetobacter baumannii | 32 | [7][8] |

| Hydrocinnamaldehyde | Coliform bacteria | Similar to cinnamaldehyde | [9] |

Table 2: Cytotoxic Activity of Cinnamaldehyde and its Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Cinnamaldehyde | HEK-293 (Human Embryonic Kidney) | 20.57 | [10] |

| Cinnamaldehyde | DU145 (Human Prostate Carcinoma) | 22.35 | [10] |

| Cinnamaldehyde | SKBR-3 (Human Breast Adenocarcinoma) | 13.90 | [10] |

| Cinnamaldehyde | HEPG2 (Human Liver Carcinoma) | 21.84 | [10] |

| Bromoethane chalcone (B49325) (5n) | DU145 (Human Prostate Carcinoma) | 8.72 | [10] |

Table 3: Anti-inflammatory Activity of Phenylpropanoid Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Bibenzyl derivative 1 | NO production inhibition | 32.3 | [11] |

| Bibenzyl derivative 2 | NO production inhibition | 25.4 | [11] |

| Bibenzyl derivative 3 | NO production inhibition | 9.3 | [11] |

| Benzofuran stilbene (B7821643) derivative 6 | NO production inhibition | 28.7 | [11] |

Experimental Protocols

Detailed and validated experimental protocols are crucial for the synthesis and biological evaluation of this compound derivatives. Below are outlines of key experimental procedures.

Synthesis of this compound via Hydrogenation of Cinnamaldehyde

Materials:

-

Cinnamaldehyde

-

Palladium-containing catalyst (e.g., Pd/C)

-

Solvent (e.g., ethanol)

-

Hydrogen gas

-

Reaction vessel (e.g., Parr hydrogenator)

Procedure:

-

Dissolve cinnamaldehyde in the chosen solvent in the reaction vessel.

-

Add the palladium catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen to the desired pressure.

-

Stir the reaction mixture at a set temperature until the theoretical amount of hydrogen is consumed.

-

Cool the reaction mixture and carefully vent the hydrogen gas.

-

Filter the catalyst from the reaction mixture.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation under reduced pressure.[1][2]

Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (medium with inoculum, no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (temperature, time).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[5][7][12][13]

Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10][14][15][16]

DPPH Radical Scavenging Assay (Antioxidant Activity)

Materials:

-

Test compounds

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol

-

Positive control (e.g., ascorbic acid)

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of the test compounds and the positive control.

-

Mix the sample solutions with the DPPH solution.

-

Incubate the mixtures in the dark for a specific time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (around 517 nm).

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition.

-

Determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).[3]

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

Materials:

-

Test compounds

-

Egg albumin or bovine serum albumin

-

Phosphate buffered saline (PBS)

-

Standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the test compound at various concentrations, albumin, and PBS.

-

Incubate the mixture at a specific temperature to induce protein denaturation.

-

After incubation, measure the turbidity of the solutions using a spectrophotometer.

-

The inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with the control.

-

Determine the IC50 value (the concentration that inhibits 50% of protein denaturation).

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Several signaling pathways have been implicated in the action of aromatic aldehydes and phenylpropanoids.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Some aldehydes have been shown to modulate this pathway.

Caption: Aromatic aldehydes may inhibit the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Phenylpropanoids have been shown to modulate this pathway.

Caption: Phenylpropanoids can modulate the MAPK signaling cascade.

Drug Discovery and Development Workflow

The development of this compound derivatives as therapeutic agents follows a structured workflow, from initial discovery to preclinical and clinical evaluation.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. US5811588A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. US4486607A - Process for the production of phenyl substituted propanal - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxicity Assay Protocol [protocols.io]

The Olfactory Signature and Application Landscape of 3-Phenylpropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpropanal, also known as hydrocinnamaldehyde, is a key aroma chemical prized for its fresh, green, and floral olfactory profile, with distinct hyacinth and lily-of-the-valley characteristics. This technical guide provides an in-depth analysis of its olfactory properties, diverse applications in the fragrance industry, and detailed experimental protocols for its evaluation. Quantitative data on its odor threshold and physical properties are presented, alongside methodologies for sensory analysis, stability testing, and skin sensitization assessment. Furthermore, this document elucidates the likely olfactory signal transduction pathway initiated by floral aldehydes, offering a molecular-level understanding of its perception.

Olfactory Profile of this compound

This compound is a versatile aromatic aldehyde renowned for its potent and multifaceted scent profile. Its odor is predominantly characterized as green, floral, and aldehydic, with specific nuances of hyacinth, lily-of-the-valley, and a subtle hint of melon.[1] The complexity of its aroma also includes balsamic, storax, spicy, cinnamon, and even chocolate undertones, making it a valuable component in a wide array of fragrance compositions.[2][3] Due to its high odor strength, it is recommended to be evaluated in a diluted solution, typically 10% or less in a suitable solvent like dipropylene glycol.[4]

Quantitative Olfactory Data

The potency of an aroma chemical is quantitatively defined by its odor threshold, which is the lowest concentration detectable by the human nose. The determination of this value is crucial for formulators to understand the impact of the ingredient in a final product.

| Property | Value | Reference |

| Odor Detection Threshold (Air) | 0.00078 ppm | [No specific citation found in search results] |

| Substantivity on blotter | 244 hours (at 100% concentration) | [4] |

Fragrance and Flavor Applications

The unique olfactory characteristics of this compound have led to its widespread use across various sectors of the fragrance and flavor industry.

Fine Fragrances and Personal Care

Its fresh and floral notes make it a popular ingredient in fine fragrances, where it imparts a natural and vibrant character. It is also extensively used in personal care products such as soaps, lotions, and shampoos to enhance their scent profile.[5]

Household and Industrial Products

Beyond personal care, this compound is utilized in household products to provide a pleasant aroma. Its utility extends to industrial applications where it serves as a chemical intermediate in the synthesis of other fragrance compounds and pharmaceuticals.[6] Interestingly, it has also been identified as a fly attractant and an ingredient in some insecticides.[2]

Flavor Industry

In the flavor industry, this compound is used to impart green, melon, and fruity notes to a variety of food products.[4]

Experimental Protocols

This section provides detailed methodologies for the evaluation of this compound's olfactory properties, stability, and skin sensitization potential.

Sensory Evaluation: Determination of Odor Threshold by Gas Chromatography-Olfactometry (GC-O)

Objective: To determine the odor detection threshold of this compound using a combination of gas chromatography for separation and human assessors for detection.

Methodology:

-

Sample Preparation: A dilution series of this compound is prepared in a suitable volatile solvent (e.g., ethanol (B145695) or diethyl phthalate).

-

Instrumentation: A gas chromatograph equipped with a sniffing port (olfactometer) is used. The GC column effluent is split between a chemical detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and the sniffing port.

-

Panel Selection: A panel of trained sensory assessors (typically 6-12 individuals) is selected. Panelists are screened for their olfactory acuity and ability to consistently describe odors.

-

GC-O Analysis:

-

An aliquot of each dilution is injected into the GC.

-

As the separated compounds elute from the GC column, panelists sniff the effluent at the sniffing port.

-

Panelists record the retention time and a descriptor for any odor they detect.

-

-

Data Analysis: The odor detection threshold is defined as the lowest concentration at which at least 50% of the panelists can detect the characteristic odor of this compound. The results are typically reported in parts per million (ppm) or nanograms per liter of air (ng/L).

Stability Testing in a Cosmetic Formulation

Objective: To evaluate the chemical stability of this compound in a representative cosmetic formulation (e.g., a lotion or cream) under accelerated aging conditions.

Methodology:

-

Formulation Preparation: A base cosmetic formulation is prepared, and this compound is incorporated at a typical use concentration (e.g., 0.1-1.0%). A control sample without this compound is also prepared.

-

Storage Conditions: Samples are stored under various conditions to simulate long-term aging:

-

Accelerated Aging: 40°C ± 2°C / 75% RH ± 5% RH for 1, 2, and 3 months.

-

Real-Time Aging: 25°C ± 2°C / 60% RH ± 5% RH for 12, 18, and 24 months.

-

Freeze-Thaw Cycles: Typically 3-5 cycles of 24 hours at -10°C followed by 24 hours at 25°C.

-

-

Analytical Method: The concentration of this compound is quantified at each time point using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Extraction: An appropriate solvent extraction method is developed to isolate this compound from the cosmetic matrix.

-

GC-MS Analysis: The extracted samples are analyzed by GC-MS. The concentration of this compound is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of a this compound standard.

-

-

Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the initial concentration. A degradation profile is established to predict the shelf-life of the fragrance in the formulation.

Skin Sensitization Assessment: Human Repeat Insult Patch Test (HRIPT)

Objective: To assess the potential of this compound to induce skin sensitization in human subjects.

Methodology:

-

Panel Selection: A panel of 50-100 healthy adult volunteers with no known history of skin diseases is recruited.

-

Test Material Preparation: this compound is diluted in a suitable vehicle (e.g., petrolatum or ethanol) to a concentration that is non-irritating but sufficient to induce sensitization if the potential exists.

-

Induction Phase:

-

A patch containing the test material is applied to the same site on the upper back or arm of each subject for 24-48 hours.

-

This procedure is repeated nine times over a three-week period.

-

The application site is evaluated for any signs of irritation before each new patch application.

-

-

Rest Phase: A two-week rest period follows the induction phase, during which no patches are applied. This allows for the development of any potential allergic response.

-

Challenge Phase:

-

A challenge patch with the test material is applied to a new, untreated site on the skin for 24-48 hours.

-

The challenge site is evaluated for any signs of an allergic reaction (e.g., erythema, edema, papules) at 48 and 72 hours after patch application.

-

-

Data Analysis: The number of subjects exhibiting a positive allergic reaction during the challenge phase is recorded. Based on the results, the sensitization potential of this compound is classified.

Olfactory Signal Transduction Pathway

The perception of odors, including that of this compound, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific receptor for this compound has not been definitively identified, it is understood to be a G-protein coupled receptor (GPCR), similar to those identified for other floral aldehydes like Bourgeonal (OR1D2) and Helional (OR2J3). The subsequent signaling cascade is a well-established pathway.

Caption: Generalized olfactory signal transduction pathway for floral aldehydes.

Conclusion

This compound is a commercially significant aroma chemical with a well-defined and desirable olfactory profile. Its versatility allows for its incorporation into a wide range of consumer and industrial products. A thorough understanding of its quantitative olfactory data, performance in various applications, and safety profile is essential for its effective and responsible use. The experimental protocols and the elucidation of its likely perceptual pathway provided in this guide offer a comprehensive technical resource for researchers, perfumers, and product developers in the field.

References

- 1. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 2. aidic.it [aidic.it]

- 3. Determination of the threshold odor concentration of main odorants in essential oils using gas chromatography-olfactometry incremental dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Odor Detection Thresholds [leffingwell.com]

- 5. 3-phenyl propionaldehyde, 104-53-0 [thegoodscentscompany.com]

- 6. scienomics.com [scienomics.com]

A Comprehensive Technical Guide to the Physical Properties of 3-Phenylpropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropanal, also known as hydrocinnamaldehyde, is an aromatic aldehyde with the chemical formula C₉H₁₀O.[1][2] It is a colorless to pale yellow viscous liquid recognized for its characteristic floral and fresh aroma, which has led to its widespread use in the fragrance and flavor industries.[3] Beyond its sensory attributes, a thorough understanding of its physical properties is essential for its application in chemical synthesis, quality control, and for safety considerations in research and industrial settings. This guide provides an in-depth overview of the key physical properties of this compound, with a focus on its boiling point and density, and outlines the standard experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These values have been compiled from various reputable sources and provide a comprehensive overview of the compound's characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O | [1][4] |

| Molecular Weight | 134.18 g/mol | [2][5] |

| Appearance | Colorless to pale yellow viscous liquid | [2][3][6] |

| Boiling Point | 222 °C | [5][7] |

| 104-105 °C at 13 mmHg | [8] | |

| 224 °C | [1] | |

| Density | 1.01 g/cm³ (at 20 °C) | [5][7] |

| 1.019 g/mL (at 25 °C) | [7] | |

| 1.010 g/mL | [1] | |

| Melting Point | -42 °C | [1][7] |

| Flash Point | 95 °C (closed cup) | [5][7] |

| Autoignition Temperature | 245 °C | [5][7] |

| Vapor Pressure | 15 hPa (at 98 °C) | [7] |

| CAS Number | 104-53-0 | [2][5] |

| InChI Key | YGCZTXZTJXYWCO-UHFFFAOYSA-N | [1][7] |

| SMILES | O=CCCc1ccccc1 | [1][7] |

Experimental Protocols

The determination of the physical properties of a compound like this compound requires precise and standardized experimental procedures. Below are detailed methodologies for measuring its boiling point and density.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and reliable method for determining the boiling point of an organic liquid is the distillation method.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle or sand bath

-

Boiling chips

-

Receiving flask

Procedure:

-

Place a small volume of this compound into the distillation flask, ensuring it is no more than two-thirds full.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Set up the distillation apparatus as shown in the diagram below. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the condenser.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, and this is indicated by a stable temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask.

-

Record the temperature at which a steady distillation rate is achieved. This temperature is the observed boiling point. It is also important to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume. For a liquid like this compound, the density can be accurately determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath with temperature control

-

The sample of this compound

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

-

Carefully dry the outside of the pycnometer and weigh it.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and return it to the constant temperature water bath to reach the same thermal equilibrium.

-

Dry the exterior of the pycnometer and weigh it.

-

The density of this compound can then be calculated using the following formula:

Density of sample = (Mass of sample / Mass of water) x Density of water at the experimental temperature.

Where:

-

Mass of sample = (Mass of pycnometer + sample) - (Mass of empty pycnometer)

-

Mass of water = (Mass of pycnometer + water) - (Mass of empty pycnometer)

-

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflows for the experimental determination of boiling point and density.

References

- 1. This compound [stenutz.eu]

- 2. Benzenepropanal | C9H10O | CID 7707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 3-Phenylpropionaldehyde for synthesis 104-53-0 [sigmaaldrich.com]

- 8. Showing Compound this compound (FDB011835) - FooDB [foodb.ca]

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 3-Phenylpropanal from Cinnamaldehyde

Abstract

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 3-phenylpropanal (hydrocinnamaldehyde) via the selective hydrogenation of cinnamaldehyde (B126680). The primary focus is on catalytic hydrogenation methods, which offer high selectivity for the reduction of the carbon-carbon double bond while preserving the aldehyde functional group. This protocol is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction

The selective hydrogenation of α,β-unsaturated aldehydes, such as cinnamaldehyde, is a crucial transformation in organic synthesis, yielding valuable intermediates for the pharmaceutical, fragrance, and fine chemical industries. The primary challenge in the hydrogenation of cinnamaldehyde lies in achieving high selectivity towards the desired product, as several reaction pathways are possible. The main products include this compound (hydrocinnamaldehyde) from the hydrogenation of the C=C bond, cinnamyl alcohol from the hydrogenation of the C=O bond, and 3-phenylpropanol from the complete hydrogenation of both functional groups.

This document outlines a robust protocol for the selective synthesis of this compound from cinnamaldehyde, primarily focusing on a palladium-catalyzed hydrogenation process. This method has been demonstrated to provide high yields and selectivity under controlled reaction conditions.

Reaction Pathway

The hydrogenation of cinnamaldehyde can proceed via different pathways, as illustrated in the diagram below. The desired pathway for the synthesis of this compound is the selective hydrogenation of the alkene C=C bond.

Caption: Reaction pathways in the hydrogenation of cinnamaldehyde.

Comparative Data of Catalytic Systems

The choice of catalyst and reaction conditions significantly influences the selectivity and yield of this compound. The following table summarizes quantitative data from various catalytic systems for the hydrogenation of cinnamaldehyde.

| Catalyst | Hydrogen Source | Temperature (°C) | Pressure (MPa) | Solvent | Cinnamaldehyde Conversion (%) | This compound Selectivity (%) | Reference |

| Pd-containing | H₂ | 55-90 | 4-8 | Water (1-5 wt%) | High | High | [1] |

| Pd/TiO₂ | H₂ | Mild | - | - | - | High | [2] |

| [{RuCl(mtppms-Na)₂}₂(µ-Cl)₂] | H₂ | 80 | 0.1 | Aq. Na-phosphate buffer | ~25 (with NaI) | - | [3] |

| Pt clusters | H₂ | - | - | - | - | Product observed | [4] |

| LaFeO₃/LaSnO₃ | Glycerol | 120 | - | - | up to 99 | - | [5] |

Note: "-" indicates data not specified in the cited source.

Experimental Protocol: Palladium-Catalyzed Selective Hydrogenation

This protocol is based on a method demonstrated to achieve high yield and selectivity for this compound.[1]

4.1. Materials and Reagents

-

Cinnamaldehyde (≥95%)

-

Palladium catalyst (e.g., 5% Pd on carbon, or another suitable Pd-containing catalyst)

-

Potassium acetate (B1210297) (optional, but can enhance the reaction)

-

Deionized water

-

Ethanol or other suitable solvent for workup

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Pressurized hydrogenation vessel (autoclave) with stirring and temperature control

-

Filtration apparatus

-

Rotary evaporator

4.2. Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

4.3. Step-by-Step Procedure

-

Reactor Preparation: Ensure the hydrogenation vessel is clean and dry.

-

Charging the Reactor: To the reactor, add cinnamaldehyde. For every 100 g of cinnamaldehyde, add the palladium catalyst (the amount will depend on the specific catalyst activity, typically 0.1-1.0 g of a 5% Pd/C catalyst). Add 1-5 g of deionized water (1-5 wt% relative to cinnamaldehyde).[1] Optionally, potassium acetate can be added as a promoter.

-

Sealing and Flushing: Seal the reactor. Purge the system first with an inert gas like nitrogen to remove air, and then with hydrogen gas.

-

Hydrogenation Reaction: Pressurize the reactor with hydrogen to a pressure of 4-8 MPa.[1] Begin vigorous stirring and heat the reaction mixture to a temperature between 55 and 90°C.[1]

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. The reaction time will vary depending on the specific conditions and catalyst loading.

-

Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Open the reactor and dilute the reaction mixture with a suitable solvent like ethanol. Filter the mixture to remove the solid palladium catalyst. The catalyst can often be recycled.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude this compound can be purified by vacuum distillation if necessary to achieve high purity.

-

Product Analysis: Analyze the final product for purity and identity using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Safety Precautions

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation procedures should be carried out in a well-ventilated fume hood or a designated area for high-pressure reactions. Ensure there are no ignition sources nearby.

-

Palladium Catalyst: Palladium on carbon is pyrophoric, especially when dry and exposed to air after the reaction. The catalyst should be filtered while wet and handled with care. Do not allow the used, dry catalyst to come into contact with flammable solvents.

-

High-Pressure Equipment: Only use autoclaves and equipment rated for the pressures and temperatures of the reaction. Regularly inspect the equipment for any signs of wear or damage.

-

Chemical Hazards: Cinnamaldehyde can be a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The selective catalytic hydrogenation of cinnamaldehyde is an effective method for the synthesis of this compound. By carefully selecting the catalyst (e.g., a palladium-based system) and controlling the reaction parameters such as temperature, pressure, and the presence of additives like water, high yields and selectivities of the desired product can be achieved. The provided protocol offers a reliable starting point for laboratory-scale synthesis. For process optimization and scale-up, further investigation into catalyst loading, reaction time, and purification methods is recommended.